molecular formula C12H16N2O4 B1422050 Methyl 2-(Boc-amino)isonicotinate CAS No. 639091-75-1

Methyl 2-(Boc-amino)isonicotinate

Cat. No. B1422050
M. Wt: 252.27 g/mol
InChI Key: TZCLGBJFBGZAQO-UHFFFAOYSA-N
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Description

“Methyl 2-(Boc-amino)isonicotinate” is a chemical compound with the CAS Number: 639091-75-1 . Its IUPAC name is methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate . The compound has a molecular weight of 252.27 g/mol .


Synthesis Analysis

The synthesis of “Methyl 2-(Boc-amino)isonicotinate” can be achieved from Methyl 2-aminopyridine-4-carboxylate and Di-tert-butyl dicarbonate .


Molecular Structure Analysis

The InChI Code of “Methyl 2-(Boc-amino)isonicotinate” is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) . The Canonical SMILES is CC©©OC(=O)NC1=NC=CC(=C1)C(=O)OC .


Physical And Chemical Properties Analysis

“Methyl 2-(Boc-amino)isonicotinate” is a solid at room temperature . It has a density of 1.204g/cm³ . The boiling point is 325.534ºC at 760 mmHg .

Scientific Research Applications

1. Medicinal Chemistry and Drug Research

The design and synthesis of conformationally restricted analogues of alpha-amino acids, such as Methyl 2-(Boc-amino)isonicotinate, play a crucial role in medicinal chemistry research. These analogues are used to mimic the conformation of natural amino acids, aiding in the development of new pharmaceuticals (Bunch et al., 2003).

2. Pest Management

Methyl 2-(Boc-amino)isonicotinate has been explored as a non-pheromone semiochemical for pest management. Its application in trapping experiments and studies in multiple countries demonstrates its effectiveness in increasing trap capture of various thrips species, which are significant agricultural pests (Teulon et al., 2017).

3. Polymer Synthesis

In the field of polymer science, Methyl 2-(Boc-amino)isonicotinate derivatives have been synthesized and polymerized, demonstrating the compound’s versatility in creating new materials. These polymers have potential applications in various technological and industrial fields (Sutthasupa et al., 2009).

4. Synthesis of Non-Natural Amino Acids

The compound is used in the synthesis of non-natural amino acids, which are essential in enhancing the binding potency, stability, and pharmacokinetic properties of peptide-based compounds. This application is significant in drug discovery and development (Li Xiao, 2008).

5. Development of pH-Responsive Polymers

Research has been conducted on synthesizing pH-responsive polymers using derivatives of Methyl 2-(Boc-amino)isonicotinate. These polymers have potential applications in drug delivery and the conjugation of biomolecules (Bauri et al., 2013).

Safety And Hazards

“Methyl 2-(Boc-amino)isonicotinate” is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264, P270, P301, P312, and P330 .

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCLGBJFBGZAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681049
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(Boc-amino)isonicotinate

CAS RN

639091-75-1
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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